molecular formula C12H17NO3 B3143769 tert-Butyl 3-amino-5-methoxybenzoate CAS No. 535972-79-3

tert-Butyl 3-amino-5-methoxybenzoate

Cat. No. B3143769
CAS RN: 535972-79-3
M. Wt: 223.27 g/mol
InChI Key: CLWZAYMLLGEZTR-UHFFFAOYSA-N
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Description

“tert-Butyl 3-amino-5-methoxybenzoate” is a chemical compound that can be used for pharmaceutical testing . It is available for purchase from various chemical suppliers .


Synthesis Analysis

While specific synthesis methods for “tert-Butyl 3-amino-5-methoxybenzoate” were not found, a related compound, “3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine”, was synthesized in an efficient one-pot two-step process. This process involved a solvent-free condensation/reduction reaction sequence starting from “3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine” and "p-methoxybenzaldehyde" .

Scientific Research Applications

Solid-Phase Synthesis of Lactam Cyclic Peptides

Lactam cyclic peptides are intriguing and pharmaceutically active molecules. They often incorporate an amide bond between the side-chain carboxyl group of Asp/Glu and the side-chain amino group of Lys. These cyclic peptides have applications in drug development. For instance:

Fmoc Solid-Phase Synthesis (SPPS): is a common method for preparing lactam cyclic peptides. However, previous syntheses required heavy metals and/or forcing conditions. To address this, researchers have efficiently applied tert-butyl disulfide-protected amino acids in solid-phase synthesis under mild, metal-free conditions .

Polymerization and Copolymerization

tert-Butyl Methacrylate (TBMA): serves as a monofunctional monomer with high reactivity. It can be used to impart various properties to polymers:

Copolymers of TBMA can be prepared with acrylic acid, methacrylates, acrylonitrile, maleic acid esters, and other monomers. Additionally, TBMA is a valuable feedstock for chemical syntheses due to its reactivity with diverse organic and inorganic compounds .

Protection of Amino Groups

N-BOC-ortho-phenylenediamine: (N-BOC-m-phenylenediamine) finds wide application in organic synthesis. It acts as a protective group, shielding amino functionalities from interference during other reactions .

properties

IUPAC Name

tert-butyl 3-amino-5-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)8-5-9(13)7-10(6-8)15-4/h5-7H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWZAYMLLGEZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-amino-5-methoxybenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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